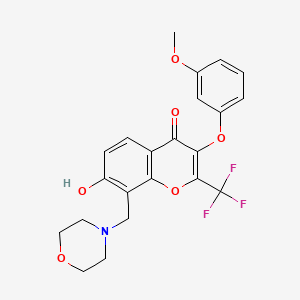

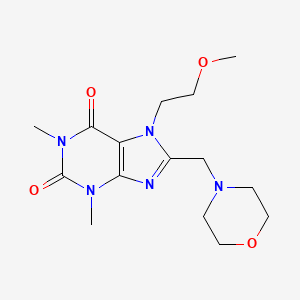

6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one

Overview

Description

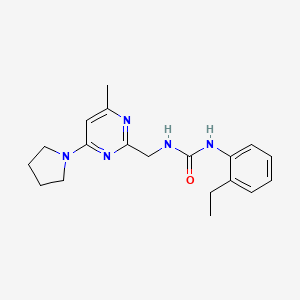

6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one (6-HEQ-2-one) is a novel quinoline derivative that has recently been investigated for its potential applications in a variety of scientific research fields. 6-HEQ-2-one has been shown to possess a range of biochemical and physiological effects that make it a promising molecule for further study.

Scientific Research Applications

Synthesis and Structural Analysis

- The compound has been utilized in the synthesis of various stereoisomeric structures, such as 1- and 2-methyl-2H,4H-1,6,7,11b-tetrahydro-1,3-oxazino[4,3-a]isoquinolines, highlighting its utility in creating complex molecular frameworks. The synthesis involves starting from diastereomerically pure derivatives, leading to the preparation of 4-unsubstituted and 4-substituted diastereomers, with their relative configurations and predominant conformations determined via NMR spectroscopy and other techniques (Sohár et al., 1992).

Radical Studies and Material Science

- Research on hydroxy, acyloxy, oxo, N-oxide oxo, and morpholino derivatives of hydrogenated quinolines, including studies of their radical analogs via ESR, showcases the application in material science and radical chemistry. This work involves the synthesis of these derivatives and the recording and study of radicals formed during processes like photolysis, contributing to the understanding of radical behavior in chemical systems (Ivanov et al., 1979).

Biological Implications

- In biological contexts, derivatives of tetrahydroquinolines have been explored for their potential in inhibiting tubulin polymerization, a crucial process in cell division. Methoxy-substituted 3-formyl-2-phenylindoles, for instance, have been studied for their cytostatic activity in cancer cells and their ability to disrupt microtubule assembly, indicating potential therapeutic applications (Gastpar et al., 1998).

Chemical Properties and Reactions

- The chemical properties and reactions of related tetrahydroquinoline derivatives, such as their uptake and storage by peripheral sympathetic nerve tissues, have also been explored. This research provides insights into the sympathomimetric properties of these compounds and their interactions with biological systems (Cohen et al., 1972).

properties

IUPAC Name |

6-(2-hydroxyethoxy)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-5-6-15-9-2-3-10-8(7-9)1-4-11(14)12-10/h2-3,7,13H,1,4-6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSDRJJJTFBDLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2963959.png)

![5-chloro-N-{[4-(methoxymethyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2963964.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2963970.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2963978.png)